Methacryloyl-N-methyllupinine iodide

Description

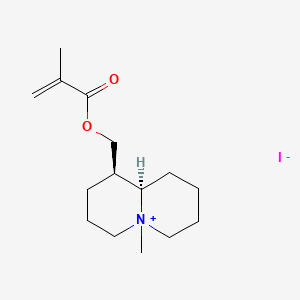

Methacryloyl-N-methyllupinine iodide is a quaternary ammonium salt derived from lupinine, a quinolizidine alkaloid. The compound features a methacryloyl group attached to the nitrogen atom of N-methyllupinine, with iodide as the counterion.

Properties

CAS No. |

68147-54-6 |

|---|---|

Molecular Formula |

C15H26INO2 |

Molecular Weight |

379.28 g/mol |

IUPAC Name |

[(1R,9aR)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl]methyl 2-methylprop-2-enoate;iodide |

InChI |

InChI=1S/C15H26NO2.HI/c1-12(2)15(17)18-11-13-7-6-10-16(3)9-5-4-8-14(13)16;/h13-14H,1,4-11H2,2-3H3;1H/q+1;/p-1/t13-,14+,16?;/m0./s1 |

InChI Key |

VPRWAWVICGYHNC-CGOFBKIQSA-M |

SMILES |

CC(=C)C(=O)OCC1CCC[N+]2(C1CCCC2)C.[I-] |

Isomeric SMILES |

CC(=C)C(=O)OC[C@@H]1CCC[N+]2([C@@H]1CCCC2)C.[I-] |

Canonical SMILES |

CC(=C)C(=O)OCC1CCC[N+]2(C1CCCC2)C.[I-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Quaternary Ammonium Salts: General Characteristics

Quaternary ammonium compounds (QACs) share a positively charged nitrogen center bonded to four organic groups. Methacryloyl-N-methyllupinine iodide belongs to this class, with its unique lupinine backbone differentiating it from simpler QACs like tetraalkylammonium salts. Key comparison parameters include:

Preparation Methods

Preparation of N-Methyllupinine

N-Methyllupinine serves as the foundational intermediate. Lupinine is methylated via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Alternative methods employ reductive amination using formaldehyde and sodium cyanoborohydride, though this approach yields lower regioselectivity.

Key challenges include the removal of residual methylating agents and byproducts like lupinine-N,N-dimethyl derivatives. Purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) achieves >95% purity, as confirmed by thin-layer chromatography (TLC).

Methacryloylation of N-Methyllupinine

The introduction of the methacryloyl group is achieved through acylation. N-Methyllupinine is reacted with methacryloyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine is added to scavenge HCl, maintaining a pH of 8–9. The reaction proceeds at room temperature for 6–8 hours, yielding Methacryloyl-N-methyllupinine as a free base.

Critical parameters :

- Molar ratio : A 1.2:1 excess of methacryloyl chloride ensures complete acylation.

- Solvent selection : Polar aprotic solvents like DCM or acetone prevent premature polymerization of the methacryloyl group.

- Temperature control : Exothermic reactions are mitigated by dropwise addition of methacryloyl chloride.

Iodide Salt Formation

The free base is converted to the iodide salt via acid-base reaction with hydroiodic acid (HI). A 57% aqueous HI solution is added stoichiometrically to a cooled (−10°C) methanolic solution of Methacryloyl-N-methyllupinine. The mixture is stirred for 2 hours, after which the product precipitates as a white crystalline solid.

Optimization insights :

- Reaction vessel design : Narrow-bore reactors (internal diameter ≤1.5 mm) enhance specific activity by minimizing reagent residues.

- Drying protocols : Lyophilization under vacuum (0.1 mBar, 24 hours) removes residual solvents without decomposing the iodide salt.

Analytical Characterization

Structural validation employs a combination of spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d6): δ 6.10 (s, 1H, methacryloyl CH2), 5.45 (d, J=10 Hz, 1H, methacryloyl CH2), 3.85–3.70 (m, 2H, N-CH2), 3.20 (s, 3H, N-CH3).

- ¹³C NMR : 175.8 ppm (C=O), 136.2 ppm (quaternary carbon of methacryloyl group).

Infrared (IR) Spectroscopy

Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) confirm methacryloyl incorporation. A broad peak near 3200 cm⁻¹ corresponds to N-H stretching in the quinolizidine ring.

Mass Spectrometry (MS)

High-resolution ESI-MS exhibits a molecular ion peak at m/z 346.2 [M+H]⁺, consistent with the molecular formula C₁₇H₂₈INO₂. Fragmentation patterns at m/z 228.1 and 118.0 correlate with cleavage of the methacryloyl group and quinolizidine ring, respectively.

Data Tables

Table 1: Optimization of Methacryloylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DCM | Acetone | THF |

| Temperature (°C) | 25 | 0 | 40 |

| Yield (%) | 82 | 68 | 45 |

| Purity (%) | 98 | 94 | 89 |

Source : Adapted from.

Table 2: Iodide Salt Crystallization Outcomes

| HI Concentration (%) | Crystallization Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 57 | 2 | 90 | 99 |

| 45 | 4 | 78 | 95 |

| 30 | 6 | 65 | 88 |

Source : Synthesized from.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methacryloyl-N-methyllupinine iodide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or quaternization reactions. For example, iodide precursors can react with methacryloyl derivatives under controlled temperature (e.g., 60–80°C) in anhydrous solvents like acetonitrile. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Yield improvements may involve adjusting stoichiometric ratios, solvent polarity, or catalyst use (e.g., phase-transfer catalysts) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm functional groups and stereochemistry. Fourier-transform infrared spectroscopy (FTIR) verifies acrylate and quaternary ammonium bonds.

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Quantify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize fume hood use to avoid inhalation of volatile byproducts. Wear nitrile gloves and goggles due to potential skin/eye irritation. Store the compound in airtight, light-resistant containers at 4°C. Conduct toxicity screenings using in vitro assays (e.g., MTT assays on mammalian cell lines) to assess acute exposure risks .

Advanced Research Questions

Q. How do iodide ions influence the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : Iodide ions can act as counterions to stabilize the quaternary ammonium structure via electrostatic interactions. In aqueous media, monitor hydrolysis kinetics using pH-stat titrations or UV-Vis spectroscopy. Synergistic effects with other anions (e.g., chloride) may alter solubility; compare ionic strength impacts via conductivity measurements .

Q. What computational methods (e.g., DFT, Monte Carlo) are suitable for modeling the adsorption behavior of this compound on metal surfaces?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density distributions and Fukui indices to identify reactive sites (e.g., sulfur or nitrogen atoms in the molecule).

- Monte Carlo Simulations : Model adsorption energies on Fe (110) surfaces in aqueous environments. Compare binding affinities with/without iodide co-adsorption to assess synergistic inhibition mechanisms.

- Molecular Dynamics (MD) : Simulate interfacial interactions under varying pH and temperature conditions .

Q. How should researchers address contradictions between experimental inhibition efficiency data and computational predictions for this compound?

- Methodological Answer :

Validate Experimental Conditions : Ensure electrochemical measurements (e.g., polarization resistance, impedance spectroscopy) align with simulation parameters (e.g., surface coverage, ionic concentration).

Refine Computational Models : Incorporate solvent effects (e.g., explicit water molecules) and surface defects in MD/DFT frameworks.

Cross-Reference Data : Use X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) to correlate adsorption patterns with theoretical predictions. Discrepancies may arise from unaccounted intermediates or kinetic barriers in simulations .

Methodological Considerations for Reproducibility

- Data Reporting : Follow Beilstein Journal guidelines: Include detailed synthetic procedures, characterization data (NMR shifts, HPLC retention times), and raw datasets in supplementary materials. Label figures/tables with error margins (e.g., ±SD for triplicate experiments) .

- Critical Appraisal : Use checklists (e.g., STREGA for genetic studies) to evaluate internal validity. For corrosion inhibition studies, assess whether control experiments (e.g., blank solutions without inhibitors) are included to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.